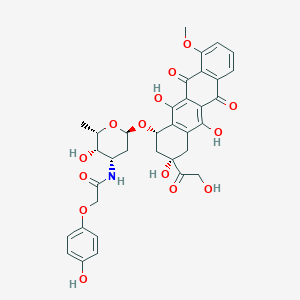
4,4'-二氯苯甲醇
概述
描述
4,4’-Dichlorobenzhydrol, also known as bis(4-chlorophenyl)methanol, is a secondary alcohol derived from diphenylmethanol. It carries chloro groups at positions 4 and 4’ on the benzene rings. This compound is a metabolite of the insecticide DDT and is classified as a benzyl alcohol and monochlorobenzene .
科学研究应用
4,4’-Dichlorobenzhydrol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to the metabolism of DDT and its environmental impact.
Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobenzhydrol can be synthesized through the reduction of 4,4’-dichlorobenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or ether as a solvent, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group .
Industrial Production Methods: Industrial production of 4,4’-Dichlorobenzhydrol involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium or platinum catalysts can also be employed to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material .
Types of Reactions:
Oxidation: 4,4’-Dichlorobenzhydrol can be oxidized to 4,4’-dichlorobenzophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to 4,4’-dichlorodiphenylmethane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination or amines for amination reactions.
Major Products:
Oxidation: 4,4’-Dichlorobenzophenone.
Reduction: 4,4’-Dichlorodiphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4,4’-Dichlorobenzhydrol involves its interaction with biological systems as a metabolite of DDT. It can disrupt cellular processes by interfering with enzyme activities and metabolic pathways. The compound targets specific molecular sites, leading to alterations in cellular functions and potential toxic effects .
相似化合物的比较
Diphenylmethanol: Lacks the chloro substituents, making it less reactive in certain chemical reactions.
4,4’-Dichlorobenzophenone: The oxidized form of 4,4’-Dichlorobenzhydrol, used in different industrial applications.
4,4’-Dichlorodiphenylmethane: The fully reduced form, with different physical and chemical properties.
Uniqueness: 4,4’-Dichlorobenzhydrol is unique due to its specific chloro substituents, which confer distinct reactivity and applications compared to its analogs. Its role as a DDT metabolite also highlights its significance in environmental and toxicological studies .
属性
IUPAC Name |
bis(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYGURFBULKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075367 | |
| Record name | p,p'-Dichlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-97-1 | |
| Record name | 4,4′-Dichlorobenzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorobenzhydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 90-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,p'-Dichlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dichloro-α-phenylbenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROBENZHYDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR5KH591G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known microbial metabolic pathways for the degradation of 4,4'-dichlorobenzhydrol?
A: Research indicates that Pseudomonas putida, a bacterium capable of utilizing diphenylmethane as an energy source, can degrade 4,4'-dichlorobenzhydrol through cometabolism. This process involves the removal of chlorine atoms from the molecule, a significant finding as it represents the first report of such dehalogenation of ring chlorines originating from DDT. []
Q2: Can 4,4'-dichlorobenzhydrol be utilized to selectively capture organochlorine pesticides?
A: Yes, 4,4'-dichlorobenzhydrol has proven useful in developing selective materials for capturing organochlorine pesticides. Researchers have successfully synthesized molecularly imprinted ionic liquid magnetic microspheres using 4,4'-dichlorobenzhydrol as a dummy template. [] These microspheres exhibit high adsorption capacity and strong recognition ability towards organochlorine pesticides in water, making them suitable for environmental remediation applications. Similarly, glyoxal-urea-formaldehyde molecularly imprinted resin synthesized using 4,4'-dichlorobenzhydrol as a template demonstrated selective adsorption of specific organochlorine pesticides from spinach samples. []
Q3: How does the chemical structure of 4,4'-dichlorobenzhydrol contribute to its stability within H-mordenite?
A: The stability of the 4,4'-difluorodiphenylmethyl cation, generated from 4,4'-difluorobenzhydrol within the confined nanospace of H-mordenite, is attributed to the specific interaction between the cation and the zeolite framework. [] This interaction prevents polymerization and disproportionation reactions, which are commonly observed in other acidic media. This highlights the potential of using zeolites for stabilizing reactive carbocations.
Q4: Can fungi contribute to the biodegradation of DDT and its breakdown products, including 4,4'-dichlorobenzhydrol?
A: Yes, research shows that both bacteria and fungi play a role in the biodegradation of DDT and its metabolites. Specifically, Aspergillus conicus, Aspergillus niger, and Penicillium brefeldianum have been identified as capable of converting DDT and its breakdown products, including 4,4'-dichlorobenzhydrol, into water-soluble products. [] This finding highlights the diverse metabolic capabilities of microorganisms in degrading persistent environmental pollutants.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)




![[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate](/img/structure/B164868.png)



![4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid](/img/structure/B164878.png)

